5-Bromosalicylaldehyde
Overview
Description
5-Bromosalicylaldehyde, also known as 5-Bromo-2-hydroxybenzaldehyde, is an organic compound with the linear formula BrC6H3-2-(OH)CHO . It has a molecular weight of 201.02 . It is generally used to synthesize Schiff bases and triphenyltin complexes .
Synthesis Analysis
5-Bromosalicylaldehyde has been used in the synthesis of various compounds. For instance, it reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane . It is also the starting reagent for the synthesis of diarylamino-substituted N-methyl tetrahydrosalen ligand . In another study, a novel Schiff base was synthesized using 5-bromo salicylaldehyde and β-alanine .Molecular Structure Analysis
The molecular structure of 5-Bromosalicylaldehyde can be represented by the SMILES string Oc1ccc(Br)cc1C=O . The InChI key is MKKSTJKBKNCMRV-UHFFFAOYSA-N .Chemical Reactions Analysis
5-Bromosalicylaldehyde has been involved in various chemical reactions. For example, it reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane . It has also been used for chemical derivatization during amine quantification in poly(ethylene terephthalate) (PET) film and PET scaffold .Physical And Chemical Properties Analysis
5-Bromosalicylaldehyde is a powder with a melting point of 102-106 °C (lit.) . It is classified as a combustible solid .Scientific Research Applications
Synthesis and Characterization
Synthesis of Schiff Bases : 5-Bromosalicylaldehyde is used in synthesizing Schiff bases, which are crucial in various chemical reactions and applications (Li Zhong, 2007).
Formation of Complexes with Metals : It plays a role in the synthesis of metal complexes, demonstrating its interaction with different metals like iron, nickel, and cobalt (Revenko et al., 2009), (Canpolat & Kaya, 2004), (Reji et al., 2017).
Chemical Properties and Reactions
Antihyperglycemic Potential : Studies indicate its potential in inhibiting α-glucosidase, suggesting its utility in managing hyperglycemia (Misra et al., 2011).
Synthesis of Ketonethiosemicarbazone : Its reaction with other chemical compounds, such as in the synthesis of ketonethiosemicarbazone, demonstrates its versatility in organic synthesis (Karatas et al., 2006).
Structural and Spectroscopic Studies
Formation of Schiff Base Complexes : It is used to create Schiff base complexes that have been characterized by various spectroscopic methods, shedding light on their structural and electronic properties (Ourari et al., 2006), (Huang Miao-ling, 2009).
Luminescence and Optical Studies : Its role in the formation of complexes that exhibit luminescence and have potential applications in optical materials is notable (More et al., 2017).
Miscellaneous Applications
Fluorescence Sensing : 5-Bromosalicylaldehyde derivatives are used in fluorescence sensing, demonstrating its application in analytical chemistry (Bharali & Das, 2021).
Synthesis of Novel Compounds : It's involved in the synthesis of a variety of novel compounds, showcasing its importance in medicinal chemistry and drug discovery (Abdel-Aziem et al., 2020).
Electrochemical Studies : Its electrochemical behavior has been explored, which is crucial for understanding its properties in various chemical contexts (Ravindra et al., 2002).
Bromination and Derivatization : The compound has been used in bromination reactions, highlighting its role in organic synthesis and modification of molecular structures (Gao Wen-tao, 2012).
Safety And Hazards
5-Bromosalicylaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
While the exact future directions for 5-Bromosalicylaldehyde are not specified in the search results, it has been used in various studies for the synthesis of different compounds . Its potential applications in confronting challenges such as antimicrobial resistance and environmental pollution could be areas of future research.
properties
IUPAC Name |
5-bromo-2-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKSTJKBKNCMRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022165 | |
Record name | 5-Bromosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromosalicylaldehyde | |
CAS RN |
1761-61-1 | |
Record name | 5-Bromosalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1761-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Bromosalicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromosalicylaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9258 | |
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Record name | 5-Bromosalicylaldehyde | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7310 | |
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Record name | Benzaldehyde, 5-bromo-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Bromosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.607 | |
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Record name | 5-BROMOSALICYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z65A0A8CE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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